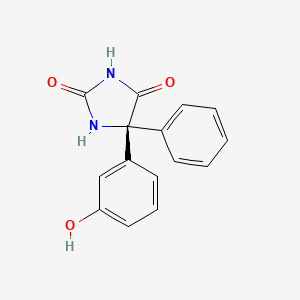
4,4'-(Ethane-1,2-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diyl)dibenzamide is an organic compound with the molecular formula C16H16N2O2 It is characterized by two benzamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)dibenzamide typically involves the reaction of benzamide with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane, with the reaction mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)dibenzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as ferric chloride, can also enhance the reaction rate and selectivity . The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diyl)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or other aromatic derivatives.
Scientific Research Applications
4,4’-(Ethane-1,2-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. It may also interact with enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Methane-1,2-diyl)dibenzamide: Similar structure but with a methane linker instead of ethane.
4,4’-(Propane-1,2-diyl)dibenzamide: Contains a propane linker, resulting in different steric and electronic properties.
4,4’-(Butane-1,2-diyl)dibenzamide: Features a butane linker, leading to variations in reactivity and stability.
Uniqueness
4,4’-(Ethane-1,2-diyl)dibenzamide is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic characteristics. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
60525-39-5 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[2-(4-carbamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h3-10H,1-2H2,(H2,17,19)(H2,18,20) |
InChI Key |
CQROIVJGYNKUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)

![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)


![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)





![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)

